Cas no 1261795-18-9 (2,5-Bis(2,3-difluorophenyl)nicotinaldehyde)

2,5-Bis(2,3-difluorophenyl)nicotinaldehyde is a fluorinated aromatic aldehyde with a nicotinaldehyde core structure, featuring two 2,3-difluorophenyl substituents at the 2- and 5-positions. This compound is of interest in pharmaceutical and materials chemistry due to its electron-withdrawing fluorine groups, which enhance reactivity and stability in synthetic applications. The difluorophenyl moieties contribute to increased lipophilicity and potential bioactivity, making it a valuable intermediate in drug discovery. Its aldehyde functionality allows for further derivatization, enabling the synthesis of heterocycles or conjugated systems. The compound’s rigid, planar structure may also be useful in the development of liquid crystals or organic electronic materials. High purity and well-defined stereochemistry ensure reproducibility in research applications.
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde structure
1261795-18-9 structure
商品名:2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
CAS番号:1261795-18-9
MF:C18H9F4NO
メガワット:331.263778448105
CID:4800947

2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
    • インチ: 1S/C18H9F4NO/c19-14-5-1-3-12(16(14)21)10-7-11(9-24)18(23-8-10)13-4-2-6-15(20)17(13)22/h1-9H
    • InChIKey: YHLBIETYPKOOHK-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1C1=CN=C(C2C=CC=C(C=2F)F)C(C=O)=C1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 437
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 30

2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024007715-1g
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
1261795-18-9 97%
1g
$1,629.60 2022-04-03
Alichem
A024007715-500mg
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
1261795-18-9 97%
500mg
$989.80 2022-04-03
Alichem
A024007715-250mg
2,5-Bis(2,3-difluorophenyl)nicotinaldehyde
1261795-18-9 97%
250mg
$714.00 2022-04-03

2,5-Bis(2,3-difluorophenyl)nicotinaldehyde 関連文献

2,5-Bis(2,3-difluorophenyl)nicotinaldehydeに関する追加情報

Introduction to 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde (CAS No. 1261795-18-9) and Its Emerging Applications in Chemical Biology

2,5-Bis(2,3-difluorophenyl)nicotinaldehyde, identified by the chemical abstracts service number 1261795-18-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nicotinaldehyde derivatives, characterized by its aldehyde functional group and a unique bis-substituted phenyl ring system. The presence of fluorine atoms at the 2 and 3 positions of the phenyl rings introduces significant electronic and steric effects, making this molecule a versatile scaffold for designing novel bioactive molecules.

The structural features of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde make it an attractive candidate for various applications, particularly in the development of small-molecule probes and drug candidates. The aldehyde group serves as a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties. Additionally, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde moiety, facilitating its participation in nucleophilic addition reactions—a key step in many synthetic pathways.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their unique physicochemical properties and improved biological activity. The introduction of fluorine atoms into aromatic rings can modulate lipophilicity, metabolic stability, and binding affinity towards biological targets. This has led to the exploration of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde as a building block for drugs targeting neurological disorders, inflammation, and cancer. Its structural motif is reminiscent of established pharmacophores found in therapeutic agents, suggesting potential applications in drug discovery.

One of the most compelling aspects of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde is its utility as a synthetic intermediate. The compound can be readily modified through various chemical transformations to yield derivatives with distinct biological activities. For instance, condensation with hydrazines or amino acids can yield Schiff bases or peptidomimetics, respectively, which are known to exhibit potent effects on enzymes and receptors. Furthermore, the presence of electron-deficient aromatic rings allows for interactions with metal ions, opening avenues for designing metal-organic frameworks (MOFs) or coordination complexes with potential therapeutic applications.

Recent studies have highlighted the role of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde in modulating enzyme activity. Specifically, its derivatives have been shown to inhibit kinases and phosphodiesterases involved in signal transduction pathways relevant to cancer progression. The fluorine atoms at positions 2 and 3 enhance binding affinity by participating in π-stacking interactions and dipole-dipole forces with target proteins. This has spurred interest in developing high-throughput screening assays to identify novel analogs with enhanced potency and selectivity.

The compound’s potential extends beyond enzyme inhibition; it has also been explored as a probe for studying protein-ligand interactions using biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The rigid aromatic system provides a stable framework for structural analysis, while the aldehyde group serves as an anchor for site-specific labeling or cross-linking experiments. Such studies are crucial for understanding molecular recognition mechanisms and designing next-generation therapeutics.

Another emerging application of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde lies in its role as a precursor for photoreactive probes. Fluorinated aromatic compounds are known for their enhanced fluorescence properties when incorporated into molecular systems. By leveraging this property, researchers have developed photoactivatable aldehydes that can be used to study dynamic processes within cells or tissues. These probes offer real-time visualization of biological events with high spatial resolution, making them valuable tools in cellular imaging and drug delivery systems.

The synthesis of 2,5-Bis(2,3-difluorophenyl)nicotinaldehyde itself presents an intriguing challenge due to its complex structure. Traditional synthetic routes involve multi-step sequences involving halogenation reactions followed by condensation or coupling steps. Advances in catalytic methods have enabled more efficient pathways to this compound while maintaining high regioselectivity—a critical factor given the presence of multiple reactive sites on the phenyl rings.

In conclusion,2,5-Bis(2,3-difluorophenyl)nicotinaldehyde (CAS No.1261795-18-9) represents a promising scaffold for innovation in chemical biology and pharmaceutical research. Its unique structural features—combining an aldehyde group with fluorinated aromatic rings—make it a versatile building block for drug discovery efforts targeting various diseases. As synthetic methodologies continue to evolve alongside our understanding of biological systems,2,5-Bis(2,3-difluorophenyl)nicotinaldehyde is poised to play an increasingly pivotal role in developing next-generation therapeutics.

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